2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine hydrochloride

概要

説明

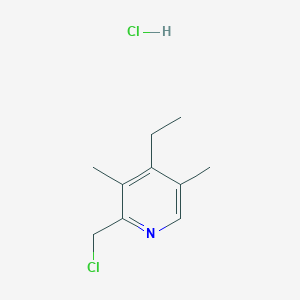

2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine hydrochloride is a chemical compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring structure containing one nitrogen atom. This particular compound is characterized by the presence of a chloromethyl group at the second position, an ethyl group at the fourth position, and two methyl groups at the third and fifth positions on the pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine hydrochloride typically involves the chloromethylation of 4-ethyl-3,5-dimethylpyridine. This can be achieved through the reaction of 4-ethyl-3,5-dimethylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate iminium ion, which is then attacked by the chloride ion to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

化学反応の分析

Types of Reactions

2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine hydrochloride can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.

Oxidation: Pyridine N-oxides are formed.

Reduction: Piperidine derivatives are obtained.

科学的研究の応用

Medicinal Chemistry

Proton Pump Inhibitors (PPIs)

One of the primary applications of 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine hydrochloride is as an intermediate in the synthesis of proton pump inhibitors (PPIs). These drugs are crucial in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. The compound serves as a key building block in the synthesis of various PPIs, including omeprazole and esomeprazole, which inhibit gastric acid secretion effectively .

Case Study: Synthesis of Omeprazole

In a notable study, researchers synthesized omeprazole using this compound as a precursor. The process involved several steps:

- Reaction with sulfide to form sulfinyl derivatives.

- Final cyclization to yield omeprazole.

This method demonstrated high yields and purity, affirming the compound's utility in pharmaceutical synthesis .

Organic Synthesis

Versatile Intermediate

The compound is recognized for its versatility in organic synthesis. It can undergo various chemical reactions to produce derivatives with diverse functionalities. For instance:

- Nucleophilic Substitution Reactions : The chloromethyl group allows for substitution with nucleophiles such as amines and thiols, leading to the formation of new pyridine derivatives.

- Formation of Heterocycles : It can be utilized to synthesize more complex heterocyclic compounds, expanding its applicability in drug discovery and development .

Chemical Properties and Safety

Physical and Chemical Properties

Understanding the properties of this compound is crucial for its application:

- Molecular Formula : C10H14ClN

- Molecular Weight : 183.68 g/mol

- Melting Point : 128-131 °C

These properties influence its stability and reactivity in various chemical environments .

Safety Considerations

As with many chemical compounds, safety data sheets indicate that this compound is an irritant and should be handled with appropriate protective equipment. It is classified under several hazard categories including skin irritation and respiratory sensitization .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Intermediate for synthesizing proton pump inhibitors | Omeprazole synthesis |

| Organic Synthesis | Reactivity allows for nucleophilic substitutions and formation of heterocycles | Production of diverse pyridine derivatives |

| Chemical Properties | Stable under standard laboratory conditions; requires careful handling due to irritant nature | Laboratory research |

作用機序

The mechanism of action of 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine hydrochloride involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

類似化合物との比較

Similar Compounds

- 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride

- 2-(Chloromethyl)-3,5-dimethyl-4-ethoxypyridine hydrochloride

- 2-(Chloromethyl)-3,5-dimethyl-4-methylthio-pyridine hydrochloride

Uniqueness

2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine hydrochloride is unique due to the presence of the ethyl group at the fourth position, which can influence its reactivity and the types of products formed in chemical reactions. This structural variation can lead to differences in physical properties, such as solubility and melting point, as well as biological activity.

生物活性

2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. Its unique chemical structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C10H14ClN

- Molecular Weight : 185.68 g/mol

- CAS Number : 73590-93-9

- Melting Point : Not available

- Solubility : Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and inhibit specific enzymes. The chloromethyl group enhances its reactivity, allowing it to form covalent bonds with target proteins, which can modulate their activity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of various enzymes involved in neurotransmitter metabolism. For instance, it has been studied for its potential to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, which may have implications for treating mood disorders.

Neuropharmacological Effects

Studies have shown that this compound exhibits neuropharmacological properties:

- Anxiolytic Effects : Animal studies suggest that the compound may reduce anxiety-like behaviors, potentially through modulation of the GABAergic system.

- Cognitive Enhancement : Preliminary findings indicate improvements in memory retention in rodent models, suggesting its potential utility in cognitive enhancement therapies.

Case Studies

-

Antidepressant-like Activity :

A study conducted on rodent models demonstrated that administration of this compound led to significant reductions in depressive-like behaviors. The mechanism was hypothesized to involve serotonergic pathways, as evidenced by increased serotonin levels in the brain. -

Hypertensive Rat Models :

In hypertensive rat models, the compound was observed to lower blood pressure significantly without causing reflex tachycardia. This suggests a potential therapeutic application for managing hypertension.

Comparative Analysis

| Compound | Mechanism | Biological Activity |

|---|---|---|

| 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine | MAO Inhibition | Anxiolytic, Antidepressant |

| Etamicastat | Dopamine beta-hydroxylase inhibitor | Reduces sympathetic activity |

| Nepicastat | Selective DBH inhibitor | Lowers blood pressure |

Research Findings and Future Directions

Recent studies highlight the need for further investigation into the pharmacokinetics (ADME profile) of this compound. Understanding its absorption, distribution, metabolism, and excretion is crucial for evaluating its safety and efficacy in clinical settings. Future research should also explore its potential interactions with other pharmacological agents and its long-term effects on health.

特性

IUPAC Name |

2-(chloromethyl)-4-ethyl-3,5-dimethylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-4-9-7(2)6-12-10(5-11)8(9)3;/h6H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDAULTXBBUCLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=C1C)CCl)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736769 | |

| Record name | 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015056-94-6 | |

| Record name | 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。